60-Fold Cytotoxicity Advantage over Quercetin in Human Leukemia HL-60 Cells
3',4'-dibenzyloxyflavonol (the target compound) exhibits an IC₅₀ of 0.8 ± 0.1 μM against HL-60 human leukemia cells, representing a 60-fold greater cytotoxic potency compared to the naturally occurring flavonol quercetin in the same cellular context [1]. The study also demonstrated significant cytotoxicity against additional leukemia cell lines (U-937, MOLT-3, K-562, NALM-6, Raji) and notably against P-glycoprotein-overexpressing K-562/ADR and Bcl-2-overexpressing U-937/Bcl-2 drug-resistant variants, while sparing quiescent and proliferating human peripheral blood mononuclear cells [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against human leukemia HL-60 cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 ± 0.1 μM |
| Comparator Or Baseline | Quercetin (naturally occurring flavonol) |
| Quantified Difference | 60-fold greater toxicity than quercetin |
| Conditions | HL-60 human leukemia cell line; 3',4'-dibenzyloxyflavonol vs. quercetin comparative cytotoxicity assay |
Why This Matters
This 60-fold potency differential against a naturally occurring benchmark flavonol directly informs procurement for antileukemic screening programs where quercetin or unsubstituted flavonols would require substantially higher concentrations to achieve comparable effects.
- [1] Said M, Brouard I, Quintana J, Estévez F. Antiproliferative activity and apoptosis induction by 3',4'-dibenzyloxyflavonol on human leukemia cells. Chem Biol Interact. 2017;268:13-23. doi:10.1016/j.cbi.2017.02.010 View Source
